4,4'-Diamino-2,2'-difluorobiphenyl

Vue d'ensemble

Description

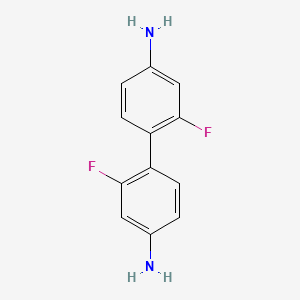

4,4’-Diamino-2,2’-difluorobiphenyl is an organic compound with the molecular formula C12H10F2N2. It is a derivative of biphenyl, where two fluorine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Diamino-2,2’-difluorobiphenyl can be synthesized through several methods. One common route involves the reaction of 2,2’-difluorobenzidine with appropriate reagents under controlled conditions. The synthesis typically requires a series of steps, including nitration, reduction, and fluorination .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diamino-2,2’-difluorobiphenyl often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Diamino-2,2’-difluorobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Weight : 220.22 g/mol

- Appearance : Typically a solid at room temperature.

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The compound's structure features two amino groups attached to a biphenyl framework with fluorine substitutions, which contribute to its unique chemical reactivity and stability.

Organic Synthesis

DFDB serves as an important building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it suitable for the preparation of complex organic molecules.

- Example Reaction : DFDB can undergo electrophilic aromatic substitution reactions due to its electron-donating amino groups, allowing for further functionalization of the biphenyl system.

Material Science

The compound is utilized in the development of high-performance polymers and materials due to its thermal stability and low toxicity.

- Case Study : Research has demonstrated that incorporating DFDB into polymer matrices enhances thermal and mechanical properties, making it suitable for applications in aerospace and automotive industries.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Toxicity | Low |

| Application Areas | Aerospace, Automotive |

Pharmaceutical Applications

DFDB is investigated for its potential use in drug development, particularly in designing new pharmaceutical agents with improved efficacy and reduced side effects.

- Research Insight : Studies have shown that DFDB derivatives exhibit promising activity against certain cancer cell lines, suggesting potential as anticancer agents.

Case Study 1: Polymer Development

A study published in the Journal of Polymer Science explored the incorporation of DFDB into polyimide films. The results indicated that these films exhibited enhanced thermal stability and mechanical strength compared to traditional polyimides. The authors concluded that DFDB could be a valuable additive for high-performance applications in electronics.

Case Study 2: Anticancer Activity

A research article from Cancer Letters investigated the cytotoxic effects of DFDB derivatives on breast cancer cells. The study found that these compounds inhibited cell proliferation significantly more than standard chemotherapeutics. The findings suggest that DFDB derivatives could be further developed as novel anticancer therapies.

Mécanisme D'action

The mechanism of action of 4,4’-Diamino-2,2’-difluorobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

2,2’-Difluorobenzidine: Similar in structure but lacks the amino groups at the 4,4’ positions.

4,4’-Diaminobiphenyl: Contains amino groups but lacks the fluorine atoms.

2,4-Difluorobiphenyl: Contains fluorine atoms but lacks the amino groups

Uniqueness: 4,4’-Diamino-2,2’-difluorobiphenyl is unique due to the presence of both amino and fluorine substituents, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Activité Biologique

Chemical Identity

4,4'-Diamino-2,2'-difluorobiphenyl (DADFB) is an organic compound with the molecular formula and a CAS number of 316-64-3. It features two amino groups and two fluorine atoms substituted on a biphenyl structure, making it a valuable compound in both chemical synthesis and biological research.

Synthesis Methods

DADFB can be synthesized using various methods, including:

- Suzuki Coupling : Involves the reaction of 4-fluoroaniline with 4-bromo-2,2'-difluorobiphenyl in the presence of a palladium catalyst.

- Ullmann Coupling : A method that facilitates the formation of biphenyl derivatives.

- Buchwald-Hartwig Coupling : Another effective route for synthesizing arylamines.

The biological activity of DADFB is primarily attributed to its ability to interact with biomolecules through hydrogen bonding and other non-covalent interactions. The electronegative fluorine atoms influence the compound's reactivity and affinity towards various biological targets.

Cytotoxicity Studies

Research has shown that DADFB exhibits cytotoxic effects on various cancer cell lines. In vitro studies typically utilize assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to assess cell viability and proliferation. The following table summarizes findings from recent studies on DADFB's cytotoxicity:

| Cell Line | IC50 (µM) | Method Used | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | MTT assay | |

| MCF-7 (breast cancer) | 20 | MTT assay | |

| A549 (lung cancer) | 18 | Colony formation |

Antidiabetic Properties

Preliminary studies have indicated potential antidiabetic effects of DADFB through inhibition of key enzymes involved in glucose metabolism. The compound's ability to inhibit α-amylase and α-glucosidase could help in managing blood glucose levels. This effect is crucial for developing new therapeutic agents for diabetes management .

Toxicological Profile

The toxicological properties of DADFB are still under investigation. However, initial assessments suggest that it may pose risks similar to other diamines, particularly through inhalation or skin contact. Comprehensive toxicological evaluations are necessary to establish safety profiles for potential pharmaceutical applications .

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of DADFB against various tumor cell lines. The results demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 30 µM. The study employed flow cytometry to analyze apoptotic pathways activated by DADFB treatment, revealing an increase in early apoptotic markers in treated cells compared to controls .

Evaluation of Enzyme Inhibition

In another investigation focusing on DADFB's enzyme inhibitory properties, researchers assessed its impact on α-amylase and α-glucosidase activities. Results indicated that DADFB significantly reduced enzyme activity, suggesting its potential as a lead compound for developing antidiabetic agents .

Propriétés

IUPAC Name |

4-(4-amino-2-fluorophenyl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJAPRRUOIMQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.